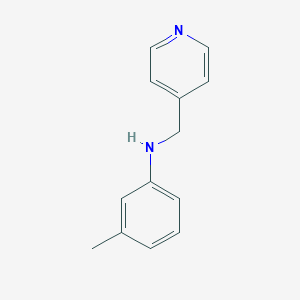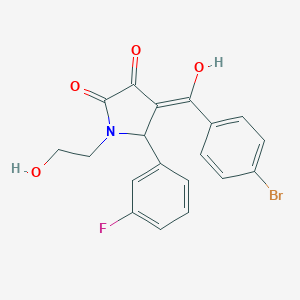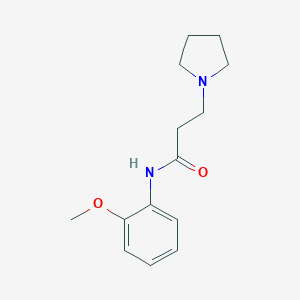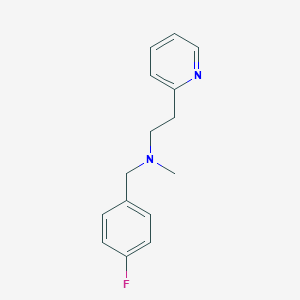
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate, also known as MMS, is a chemical compound that has been widely used in scientific research. It is a sulfonated ester that is commonly used as a crosslinking agent in various biological and chemical applications. MMS is a versatile compound that has numerous applications in the field of biochemistry and biotechnology.
Mécanisme D'action
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate is a crosslinking agent that works by forming covalent bonds between two or more molecules. It reacts with the amino and carboxyl groups of proteins, peptides, and nucleic acids to form stable crosslinks. The crosslinks formed by 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate can be used to study protein-protein interactions, protein-DNA interactions, and the structure of biomolecules.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has also been shown to induce apoptosis in cancer cells. Additionally, 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has several advantages as a crosslinking agent in lab experiments. It is a highly efficient crosslinking agent that forms stable crosslinks. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate is also easy to use and can be used in a wide range of experimental conditions. However, 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has some limitations. It can react with other molecules in addition to the target molecule, which can lead to non-specific crosslinking. Additionally, 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate can be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for the use of 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate in scientific research. One potential application is in the development of drug delivery systems. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate could be used as a crosslinking agent to form stable drug delivery vehicles that can release drugs in a controlled manner. Another potential application is in the development of biomaterials. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate could be used to crosslink polymers to form stable and biocompatible materials. Additionally, 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate could be used in the study of protein-protein interactions and protein-DNA interactions in vivo.
Méthodes De Synthèse
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate can be synthesized by the reaction of 4-methylbenzenesulfonyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has been widely used in scientific research as a crosslinking agent for proteins, peptides, and nucleic acids. It is also used as a tool for studying protein-protein interactions and protein-DNA interactions. 2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate has been used in the development of drug delivery systems and in the synthesis of biomaterials.
Propriétés
Nom du produit |
2-(4-Methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate |
|---|---|
Formule moléculaire |
C16H16O5S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16O5S/c1-12-3-9-15(10-4-12)22(18,19)21-11-16(17)13-5-7-14(20-2)8-6-13/h3-10H,11H2,1-2H3 |
Clé InChI |
CPHWARAENVYTNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)



